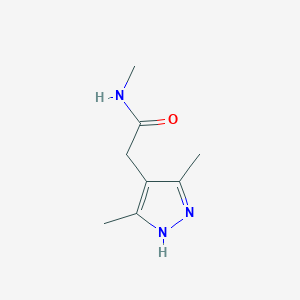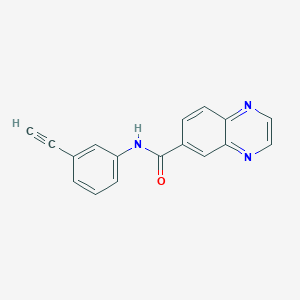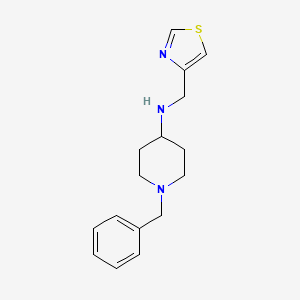
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DBH' and is primarily used for its ability to modulate the activity of dopamine beta-hydroxylase (DBH), an enzyme that plays a crucial role in the synthesis of norepinephrine.
Mécanisme D'action
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol acts as an inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. By inhibiting the activity of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol, 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol can modulate the levels of norepinephrine in the brain, leading to potential therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has been shown to modulate the levels of norepinephrine in the brain, leading to potential therapeutic effects in the treatment of various disorders. 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors have been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol and norepinephrine synthesis. However, 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has several limitations, including its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.
Orientations Futures
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol, including the development of new 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors with improved potency and selectivity, the study of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors in animal models of depression and anxiety, and the exploration of potential applications of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors in the treatment of other disorders such as PTSD and addiction. Additionally, the development of new methods for synthesizing 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol and other related compounds could lead to improved access to these compounds for research purposes.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol involves a multistep process that requires the use of several reagents and solvents. The most common method for synthesizing 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol involves the reaction of 1-(4-fluorophenyl)ethanol with 2,3-dihydroindene in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol is in the study of norepinephrine synthesis and release. 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors have been shown to modulate the activity of norepinephrine, leading to potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-14-8-5-13(6-9-14)17(20)11-19-16-10-7-12-3-1-2-4-15(12)16/h1-6,8-9,16-17,19-20H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCVEUGEZFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)





![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)